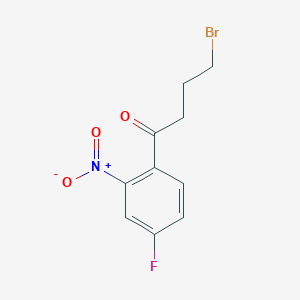
4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a butanone backbone. It is used as a reagent in the synthesis of various pharmacologically active compounds, including antipsychotic and anti-emetic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one typically involves the reaction of 4-fluoro-2-nitrobenzene with 4-bromobutanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase-transfer catalyst like tetrabutylammonium bromide . The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetonitrile or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The butanone moiety can undergo oxidation to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) at elevated pressures.
Oxidation: Potassium permanganate in acidic medium.
Major Products
Substitution: Formation of 4-azido-1-(4-fluoro-2-nitrophenyl)butan-1-one.
Reduction: Formation of 4-bromo-1-(4-fluoro-2-aminophenyl)butan-1-one.
Oxidation: Formation of 4-bromo-1-(4-fluoro-2-nitrophenyl)butanoic acid.
Scientific Research Applications
4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Utilized in the development of antipsychotic and anti-emetic drugs.
Industry: Applied in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one involves its interaction with specific molecular targets. For instance, when used in the synthesis of pharmacologically active compounds, it may act as a precursor that binds to dopamine receptors, thereby modulating neurotransmitter activity. The presence of the nitro and fluoro groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-fluoro-2-nitrobenzene: Used in the synthesis of anti-inflammatory agents.
4-Bromo-1-(4-fluorophenyl)butan-1-one: Similar structure but lacks the nitro group, used in the synthesis of Droperidol.
Uniqueness
4-Bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of compounds with specific pharmacological properties.
Properties
CAS No. |
62513-48-8 |
|---|---|
Molecular Formula |
C10H9BrFNO3 |
Molecular Weight |
290.09 g/mol |
IUPAC Name |
4-bromo-1-(4-fluoro-2-nitrophenyl)butan-1-one |
InChI |
InChI=1S/C10H9BrFNO3/c11-5-1-2-10(14)8-4-3-7(12)6-9(8)13(15)16/h3-4,6H,1-2,5H2 |
InChI Key |
RCVDUBMEPOPGTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















